molecular formula C36H72N2O2 B11976197 Dodecanamide, N,N'-1,12-dodecanediylbis- CAS No. 151493-20-8

Dodecanamide, N,N'-1,12-dodecanediylbis-

Cat. No.: B11976197
CAS No.: 151493-20-8
M. Wt: 565.0 g/mol
InChI Key: GKCOAISHSRYILY-UHFFFAOYSA-N
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Description

Dodecanamide, N,N’-1,12-dodecanediylbis- is a chemical compound with the molecular formula C36H72N2O2 It is known for its unique structure, which consists of two dodecanamide groups connected by a 1,12-dodecanediyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dodecanamide, N,N’-1,12-dodecanediylbis- typically involves the reaction of dodecanoyl chloride with 1,12-dodecanediamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent, such as dichloromethane, under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of Dodecanamide, N,N’-1,12-dodecanediylbis- can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process. The product is typically purified by recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Dodecanamide, N,N’-1,12-dodecanediylbis- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide groups to amines.

    Substitution: The amide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of dodecanoic acid derivatives.

    Reduction: Formation of dodecylamine derivatives.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

Dodecanamide, N,N’-1,12-dodecanediylbis- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dodecanamide, N,N’-1,12-dodecanediylbis- involves its interaction with specific molecular targets and pathways. The compound can interact with proteins, enzymes, and other biomolecules, potentially altering their function and activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Dodecanamide: A simpler amide with a single dodecanoyl group.

    1,12-Dodecanediamine: A diamine with a similar dodecanediyl linker but without the amide groups.

    N,N’-1,12-Dodecanediylbisbutanamide: A related compound with butanamide groups instead of dodecanamide groups.

Uniqueness

Dodecanamide, N,N’-1,12-dodecanediylbis- is unique due to its dual amide groups connected by a long dodecanediyl linker, which imparts distinct chemical and physical properties. This structure allows for versatile chemical modifications and interactions, making it valuable in various research and industrial applications.

Properties

CAS No.

151493-20-8

Molecular Formula

C36H72N2O2

Molecular Weight

565.0 g/mol

IUPAC Name

N-[12-(dodecanoylamino)dodecyl]dodecanamide

InChI

InChI=1S/C36H72N2O2/c1-3-5-7-9-11-15-19-23-27-31-35(39)37-33-29-25-21-17-13-14-18-22-26-30-34-38-36(40)32-28-24-20-16-12-10-8-6-4-2/h3-34H2,1-2H3,(H,37,39)(H,38,40)

InChI Key

GKCOAISHSRYILY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)NCCCCCCCCCCCCNC(=O)CCCCCCCCCCC

Origin of Product

United States

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